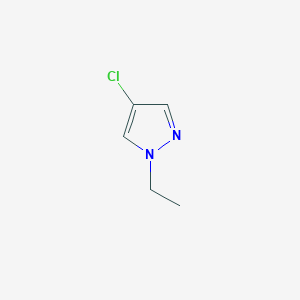

4-chloro-1-ethyl-1H-pyrazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. These heteroatoms, typically nitrogen, oxygen, or sulfur, bestow unique physical and chemical properties upon the molecules. sigmaaldrich.com This structural feature is fundamental to their widespread importance across numerous scientific disciplines. In medicinal chemistry, a vast majority of pharmaceutical agents incorporate heterocyclic rings, which are crucial for treating a wide array of diseases. google.comsmolecule.com Many naturally occurring, biologically vital molecules such as vitamins, alkaloids, and nucleic acids feature heterocyclic cores. google.com

Beyond medicine, heterocyclic compounds are integral to agrochemistry, where they are developed as herbicides, insecticides, and fungicides. chemdiv.com They also serve as essential components in materials science for creating copolymers, dyes, antioxidants, and corrosion inhibitors. sigmaaldrich.com The versatility and tailored functionality of these compounds, including specific substituted pyrazoles like 4-chloro-1-ethyl-1H-pyrazole, make them indispensable tools for researchers and a focal point of synthetic chemistry. smolecule.com

Fundamental Aspects of Pyrazole (B372694) Core Structure and Aromaticity

Pyrazole is an aromatic, five-membered heterocyclic compound with the molecular formula C₃H₄N₂. Its structure contains three carbon atoms and two adjacent nitrogen atoms. vulcanchem.com This arrangement of atoms within the ring defines the chemical nature and reactivity of the pyrazole class. The pyrazole ring is aromatic due to its planar structure and the presence of six delocalized π-electrons, which confers significant stability.

The compound This compound is a specific derivative of this core structure. In this molecule, the hydrogen atom at the N1 position of the pyrazole ring is replaced by an ethyl group (-CH₂CH₃), and the hydrogen at the C4 position is substituted with a chlorine atom (-Cl).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1171076-88-2 | fluorochem.co.ukbldpharm.com |

| Molecular Formula | C₅H₇ClN₂ | fluorochem.co.uk |

| Molecular Weight | 130.58 g/mol | fluorochem.co.uk |

| Physical Form | Liquid | fluorochem.co.uk |

| Canonical SMILES | CCn1cc(Cl)cn1 | fluorochem.co.uk |

| InChI Key | UKWSJLUHXRFELF-UHFFFAOYSA-N | fluorochem.co.uk |

Academic Relevance of Pyrazole Derivatives in Advanced Organic Synthesis and Materials Chemistry

Pyrazole derivatives are highly valued as versatile building blocks in advanced organic synthesis. Their utility stems from the reactivity of the pyrazole core, which can be strategically modified with various functional groups to create precursors for more complex molecular architectures. The development of synthetic methods to create substituted pyrazoles is a significant area of academic and industrial research.

The compound this compound serves as a key example of a pyrazole derivative used as a chemical intermediate. Its structure is tailored for further chemical transformations. For instance, it is the direct precursor for the synthesis of this compound-5-sulfonyl chloride. In this reaction, the C5 position of the this compound ring undergoes electrophilic substitution with chlorosulfonic acid.

Furthermore, the chlorine atom at the C4 position is a reactive site that can participate in various reactions, such as nucleophilic substitution or cross-coupling reactions, which are fundamental processes in modern synthetic chemistry. google.com This reactivity allows for the integration of the pyrazole scaffold into larger, more complex molecules with potential applications in medicinal chemistry and materials science. The use of such intermediates is crucial in building molecular libraries for drug discovery and in creating new materials with specific electronic or optical properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Sulfur |

| Oxygen |

| Nitrogen |

| Carbon |

| This compound-5-sulfonyl chloride |

| Chlorosulfonic acid |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWSJLUHXRFELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1 Ethyl 1h Pyrazole and Its Functionalized Derivatives

Strategies for the Construction of the 4-chloro-1-ethyl-1H-pyrazole Ring System

The formation of the core this compound structure involves a sequence of key chemical transformations, including the initial construction of the pyrazole (B372694) ring, followed by the introduction of the ethyl and chloro substituents at the desired positions.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives and Electrophiles

The foundational method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. nih.govmdpi.com This approach is a cornerstone of pyrazole synthesis, offering a direct route to the heterocyclic core.

Commonly, 1,3-dicarbonyl compounds or their synthetic equivalents serve as the three-carbon electrophilic component. nih.govbeilstein-journals.orgnih.gov The reaction with hydrazine or its derivatives proceeds through a nucleophilic attack, followed by cyclization and dehydration to yield the pyrazole ring. For instance, the reaction of a 1,3-diketone with hydrazine hydrate (B1144303) will lead to the formation of a substituted pyrazole. nih.govmdpi.com The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N-1 position of the pyrazole ring.

Another variation of this strategy involves the use of α,β-unsaturated carbonyl compounds that possess a leaving group. The reaction with a hydrazine derivative initially forms a pyrazoline intermediate, which then undergoes elimination of the leaving group to afford the aromatic pyrazole ring. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Electrophilic Component | Hydrazine Derivative | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acidic medium, N,N-dimethylacetamide | Substituted Pyrazole | nih.gov |

| α,β-Unsaturated Ketone | Phenylhydrazine | Acetic acid, Iodine | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

| Acetylenic Ketone | Hydrazine Derivative | - | Mixture of Regioisomeric Pyrazoles | mdpi.com |

Regioselective N-Alkylation Techniques for the Introduction of the Ethyl Group

Once the pyrazole ring is formed, the introduction of the ethyl group at the N-1 position is a critical step. Regioselectivity is a key challenge in the N-alkylation of pyrazoles, as direct alkylation can often lead to a mixture of N-1 and N-2 isomers. nih.gov

To achieve regioselective N-1 ethylation, various strategies have been developed. One approach involves the use of specific catalysts and reaction conditions that favor the formation of the desired N-1 alkylated product. For example, magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been reported, highlighting the ability to direct alkylation to a specific nitrogen atom. thieme-connect.com While this particular study focuses on N-2 alkylation, the principles of using metal catalysts to control regioselectivity are broadly applicable.

Enzymatic approaches have also emerged as powerful tools for achieving high regioselectivity in pyrazole alkylation. Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with haloalkanes, including ethylation, with unprecedented regioselectivity (>99%). nih.gov This biocatalytic method offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Another strategy involves a catalyst-free Michael reaction for the preparation of N1-alkyl pyrazoles, which has been shown to provide excellent regioselectivity (N1/N2 > 99.9:1). semanticscholar.orgacs.org This method is applicable to a range of substituted pyrazoles and allows for the introduction of various functional groups.

Synthesis of Related this compound Derivatives and Analogues

The synthetic methodologies described above can be adapted and extended to prepare a variety of functionalized derivatives and analogues of this compound.

Formation of Carboxylic Acid, Ester, Carbonitrile, and Carbohydrazide (B1668358) Functionalized Analogues

Functionalization of the pyrazole ring at various positions allows for the introduction of carboxylic acid, ester, carbonitrile, and carbohydrazide groups. These functional groups serve as versatile handles for further chemical modifications and are often present in biologically active molecules.

For instance, pyrazole-4-carboxylic acid ethyl esters can be synthesized through one-pot, three-component reactions involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. sid.ir The Vilsmeier-Haack reaction is another established method for synthesizing pyrazole-4-carboxaldehydes, which can be further oxidized to carboxylic acids. mdpi.com

The synthesis of pyrazole-4-carbohydrazide derivatives can be achieved from the corresponding carboxylic acids or esters. researchgate.netumich.edu For example, new 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives have been prepared from pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine hydrate. umich.edu

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs) have gained significant attention in the synthesis of complex molecules, including pyrazole derivatives, due to their efficiency and atom economy. rsc.orgmdpi.comnih.gov MCRs allow for the construction of highly substituted pyrazoles in a single step from three or more starting materials. mdpi.comnih.govacs.org

A variety of MCRs have been developed for the synthesis of functionalized pyrazoles. beilstein-journals.orgnih.gov For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be used to synthesize persubstituted pyrazoles. beilstein-journals.org Similarly, a four-component synthesis can lead to the formation of pyrano[2,3-c]pyrazoles. nih.gov These reactions provide a powerful tool for generating a diverse library of pyrazole derivatives with various substitution patterns.

Table 3: Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Product Type | Reference |

|---|---|---|---|

| Three | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |

| Four | Aldehydes, malononitrile, β-ketoesters, hydrazine | Pyrano[2,3-c]pyrazoles | nih.gov |

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper, Nickel)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of heterocyclic compounds like pyrazoles. Catalysts based on palladium, copper, and nickel are particularly prominent for their ability to facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, often with high efficiency and regioselectivity. These methods are crucial for modifying the pyrazole core, including halogenated derivatives such as this compound, to access a diverse range of functionalized molecules.

Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for cross-coupling reactions that functionalize pyrazole rings. The direct arylation of C-H bonds is a significant strategy, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For chloropyrazoles, palladium catalysts can selectively activate specific C-H bonds. For instance, using a temporary chloro-protecting group at the C5 position of a pyrazole ring allows for the highly regioselective palladium-catalyzed direct arylation at the C4 position. nih.gov This approach has been successful in coupling 5-chloropyrazoles with various electron-deficient aryl bromides, using as little as 0.1-0.5 mol% of Pd(OAc)₂ as the catalyst. nih.gov Following the C4-arylation, the chloro group at C5 can be removed or used for subsequent functionalization, enabling the synthesis of complex, polysubstituted pyrazoles. nih.gov

A tandem catalytic cross-coupling and electrocyclization reaction of enol triflates and diazoacetates, catalyzed by Pd(PPh₃)₄, also provides a pathway to construct 3,4,5-trisubstituted pyrazoles. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based systems for pyrazole functionalization. The Chan-Lam coupling, for example, is a versatile method for N-arylation of various nitrogen-containing functional groups using aryl boronic acids. researchgate.net Copper catalysis is also effective in forming C-C bonds. Rao et al. described a method for preparing pyrazole derivatives through the condensation of chalcones with hydrazines, catalyzed by copper triflate (Cu(OTf)₂) in an ionic liquid. nih.gov

Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions have been developed to synthesize pyrazole derivatives under mild, aerobic conditions. acs.org These reactions can achieve site-selective cross-coupling between pyrazoles and substrates with benzylic C-H bonds, with the selectivity controlled by co-catalytic additives. nih.gov Symmetrical 4-substituted pyrazoles, including those with chloro substituents, undergo these coupling reactions in good to excellent yields. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful strategy for C-H bond functionalization, offering unique reactivity compared to palladium and copper. jepss.in Nickel catalysts can facilitate the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.netmdpi.com These heterogeneous nickel-based catalysts are often reusable, adding to the sustainability of the process. researchgate.netmdpi.com

Nickel-catalyzed oxidative C-H/N-H annulation of pyrazole derivatives with alkynes has been developed to construct fused pyrazolo-isoquinolines. mdpi.com This method demonstrates broad substrate scope and high functional group tolerance. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Functionalization of Pyrazole Derivatives

| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tolyl)₃ | Direct C4-Arylation | 5-Chloro-1,3-dimethylpyrazole, Aryl bromides | 4-Aryl-5-chloro-1,3-dimethylpyrazoles | High | nih.gov |

| Cu(OTf)₂ / [BMIM-PF₆] | Condensation/Cyclization | Chalcone, p-((t-butyl)phenyl)hydrazine | Trisubstituted Pyrazole | 82% | nih.gov |

| Ni-based heterogeneous catalyst | One-Pot Condensation | Hydrazine, Acetophenone derivatives, Benzaldehyde derivatives | Polysubstituted Pyrazoles | Good to Excellent | mdpi.com |

| CuI / Ligand | N-Site Selective C-H/N-H Coupling | 4-Chloropyrazole, Indane | N-Indanyl-4-chloropyrazole | Good | nih.gov |

Electrochemical Synthesis Methods for Pyrazole Derivatization

Electrochemical synthesis offers a unique approach to organic reactions by using electrical current to drive chemical transformations. This method can often be performed under mild conditions, avoiding the need for harsh chemical oxidants or reductants, which aligns with the principles of green chemistry. While the direct electrochemical synthesis of this compound is not widely documented, electrochemical methods are applicable for the derivatization and functionalization of the pyrazole core.

Electrosynthesis can be used to generate reactive intermediates that subsequently participate in cyclization or functionalization reactions. For pyrazoline derivatives, electrochemical studies such as cyclic voltammetry have been used to investigate their redox properties. researchgate.net These studies provide insights into the electronic nature of the pyrazole scaffold and can help in designing targeted electrochemical transformations.

The application of electrochemistry in the synthesis of heterocyclic compounds is a growing field. It allows for transformations that can be difficult to achieve through traditional chemical routes. For instance, electro-oxidative C-H functionalization can be used to introduce new substituents onto the pyrazole ring, and the regioselectivity can sometimes be controlled by the electrode material and reaction conditions. While specific examples detailing the electrochemical derivatization of this compound are scarce, the principles of electrochemical synthesis represent a promising avenue for future research in modifying this and related pyrazole structures.

Implementation of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of pyrazole derivatives is an area of increasing focus, aiming to develop more sustainable, efficient, and environmentally benign methodologies. researchgate.netresearchgate.netresearcher.life Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of eco-friendly solvents, and the development of catalyst-free or solvent-free reaction conditions. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique for accelerating organic reactions. gsconlinepress.com Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and improved product purity. benthamdirect.comacs.org This method has been successfully applied to the synthesis of various pyrazole derivatives, including one-pot procedures that enhance efficiency by minimizing intermediate workup steps. dergipark.org.trmdpi.com For example, the synthesis of pyranopyrazoles via multicomponent reactions can be significantly expedited using microwave irradiation, often in environmentally friendly solvents like water or ethanol (B145695). gsconlinepress.comnih.gov

Green Solvents and Solvent-Free Conditions: The choice of solvent is a critical aspect of green chemistry. Traditional pyrazole syntheses often require toxic organic solvents. benthamdirect.com A key green approach is the substitution of these solvents with more benign alternatives like water, ethanol, or ionic liquids. researchgate.netgsconlinepress.com Water is particularly attractive as it is inexpensive, non-toxic, and non-flammable. researchgate.net Multicomponent reactions for synthesizing pyrano[2,3-c]pyrazole derivatives have been successfully performed in water, often with the aid of ultrasound or a recyclable catalyst. researchgate.net

In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together (mechanochemistry) or by using microwave irradiation without a bulk solvent. researchgate.netmdpi.comrsc.org These approaches significantly reduce waste and simplify product purification.

Table 2: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Green Chemistry Approach | Technique/Condition | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Reduced reaction time (minutes vs. hours), increased yields, higher purity | One-pot synthesis of pyrazole derivatives, synthesis of pyranopyrazoles | acs.orgdergipark.org.trnih.gov |

| Ultrasound Irradiation | Energy efficiency, shorter reaction times, enhanced rates, mild conditions | Synthesis of pyrazoline and pyranopyrazole derivatives in aqueous media | researchgate.netnih.gov | |

| Sustainable Solvents | Water | Non-toxic, inexpensive, non-flammable, readily available | Multicomponent synthesis of pyranopyrazoles | researchgate.netnih.gov |

| Solvent-Free | Grinding/Mechanochemistry | Eliminates solvent waste, simple procedure, high atom economy | Synthesis of NH-pyrazoles | researchgate.net |

Chemical Reactivity and Mechanistic Insights of 4 Chloro 1 Ethyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, making it an electron-rich system. The reactivity of 4-chloro-1-ethyl-1H-pyrazole towards electrophiles and nucleophiles is significantly influenced by its substituents. The N1-ethyl group is an electron-donating group that increases the electron density of the ring, thereby enhancing its susceptibility to electrophilic attack. Conversely, the chlorine atom at the C4 position is an electron-withdrawing group via induction but can donate electron density through resonance.

Electrophilic substitution on the pyrazole ring characteristically occurs at the C4 position, as it is the most electron-rich carbon atom. uni.lu In the case of this compound, this position is already occupied. Therefore, further electrophilic substitution would target other available positions, such as C3 or C5, though this is generally less favorable and requires more forcing conditions. The primary electrophilic reaction involving the pyrazole core is its formation, often through the chlorination of a 1-ethyl-1H-pyrazole precursor. google.com Various methods have been developed for the synthesis of 4-chloropyrazoles, highlighting the ring's capacity to react with electrophilic chlorine sources. google.comgoogle.comgoogle.com

The pyrazole ring itself is generally not susceptible to nucleophilic attack unless activated by potent electron-withdrawing groups. The presence of the N-ethyl group further disfavors direct nucleophilic attack on the ring carbons. Nucleophilic reactions involving this molecule are almost exclusively centered on the displacement of the C4-chlorine atom, which is discussed in section 3.3.3.

| Reaction Type | Reagent(s) | Position of Attack | Outcome |

| Electrophilic Chlorination | SO₂Cl₂, HCl/H₂O₂, Electrochemical | C4 of 1-ethyl-1H-pyrazole | Formation of this compound |

| Further Electrophilic Attack | Varies (e.g., Nitrating/Sulfonating agents) | C3 or C5 (less favorable) | Generally not observed under standard conditions |

| Nucleophilic Ring Attack | Nucleophiles | Ring Carbons | Generally unreactive |

Derivatization through Specific Functional Group Transformations

The functional groups attached to the this compound core, particularly a carboxylic acid derivative, provide avenues for a wide range of derivatizations.

The corresponding carboxylic acid, this compound-5-carboxylic acid, is a key starting material for creating ester and amide derivatives. sigmaaldrich.comuni.lu

Esterification is commonly achieved through the Fischer esterification method, where the carboxylic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction produces the corresponding ester, such as ethyl this compound-5-carboxylate. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Amidation reactions typically require the activation of the carboxylic acid to facilitate the attack by an amine, as amines are less nucleophilic than alcohols and the direct reaction is often inefficient. Common methods involve converting the carboxylic acid into a more reactive species, such as an acyl chloride, or using coupling agents. lookchemmall.comacs.org For instance, treatment with thionyl chloride (SOCl₂) would yield this compound-5-carbonyl chloride, which readily reacts with primary or secondary amines to form the desired amide. chemicalbook.com Alternatively, modern coupling agents can facilitate direct amidation under milder conditions. lookchemmall.comacs.org

| Transformation | Typical Reagents | Product | General Mechanism |

| Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification masterorganicchemistry.com |

| Amidation | 1. SOCl₂ or Oxalyl Chloride; 2. Amine | Amide | Acyl Chloride Formation followed by Nucleophilic Acyl Substitution |

| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Amide | In situ activation of the carboxylic acid lookchemmall.comacs.org |

The removal of a carboxyl group from an aromatic ring, or decarboxylation, can be a challenging transformation. For pyrazole carboxylic acids, this process typically requires high temperatures or specific catalytic systems. The decarboxylation of this compound-5-carboxylic acid would yield the parent compound, this compound.

One established method for the decarboxylation of heteroaromatic carboxylic acids is the Hunsdiecker reaction or its modern variants, which proceed via a radical mechanism. nih.gov This process, known as decarboxylative halogenation, involves converting the carboxylic acid to a salt (e.g., silver) and treating it with a halogen, though other methods using reagents like iodosobenzene diacetate have been developed. nih.gov While this specific reaction introduces another halogen, related reductive decarboxylation methods can achieve the removal of the carboxyl group. The stability of the pyrazole ring often necessitates specific conditions to promote the cleavage of the C-C bond without degrading the heterocycle. nih.gov

The chlorine atom at the C4 position of the pyrazole ring is analogous to a halogen on an electron-rich aromatic system. While less reactive towards nucleophilic aromatic substitution (SNAr) than halogens on electron-deficient rings (like pyridines), it can be displaced by strong nucleophiles or under metal-catalyzed conditions.

Reactions with potent nucleophiles such as thiolates, alkoxides, or amines may require elevated temperatures and aprotic polar solvents to proceed. The reactivity of the C-Cl bond is influenced by the electronic properties of the pyrazole ring. The N1-ethyl group, being electron-donating, slightly deactivates the ring towards SNAr compared to an unsubstituted pyrazole.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki and Stille couplings (for C-C bond formation), provide powerful tools for the substitution of the chlorine atom. These reactions utilize a palladium or copper catalyst to activate the C-Cl bond, allowing for its reaction with a wide array of nucleophiles under relatively mild conditions.

| Nucleophile Type | Potential Reaction | Typical Conditions |

| Amines | C4-Amination | High Temperature or Pd/Cu Catalysis (Buchwald-Hartwig) |

| Alkoxides/Thiolates | C4-Ether/Thioether Formation | Strong Base, High Temperature |

| Boronic Acids/Esters | C4-Arylation/Alkylation | Pd Catalyst, Base (Suzuki Coupling) |

| Organostannanes | C4-Arylation/Alkylation | Pd Catalyst (Stille Coupling) |

Investigations into Ring-Opening and Rearrangement Mechanisms

The pyrazole ring is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under normal conditions. Such transformations typically require high energy input (e.g., photolysis, thermolysis) or the involvement of highly reactive intermediates.

Recent studies have shown that certain heteroaromatic rings, including fused pyrazoles, can undergo electrophilic ring-opening halogenation. nih.gov These reactions proceed through the selective cleavage of heteroatom-heteroatom bonds, such as the N-N bond in the pyrazole ring. nih.gov This type of reaction could theoretically transform a pyrazole derivative into an open-chain, highly functionalized product. For example, treatment with strong electrophiles might lead to an attack on a ring nitrogen, initiating a cascade that results in the cleavage of the N-N bond.

Rearrangements of the pyrazole ring are also uncommon but can be induced. For instance, the Cornforth rearrangement is known for oxazoles, and analogous processes for pyrazoles, while not widely reported, are mechanistically conceivable under specific thermal or photochemical conditions. However, for a simple substituted pyrazole like this compound, these ring-opening and rearrangement pathways are not typical synthetic routes and represent areas of advanced, specialized chemical research. nih.gov

Annular Prototropic Tautomerism and Proton Transfer Phenomena in Pyrazole Systems

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazole systems, involving the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.govpurkh.com This dynamic process results in two distinct tautomeric forms that can coexist in equilibrium. The position of this equilibrium and the kinetics of the proton transfer are highly sensitive to a variety of factors, including the electronic nature of substituents on the pyrazole ring, the solvent environment, and temperature. nih.gov Understanding these phenomena is crucial as the specific tautomer present can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions.

The interconversion between tautomers involves breaking and forming N-H bonds, a process that can occur through several mechanistic pathways. While direct intramolecular 1,2-proton transfer is theoretically possible, it involves a high activation energy barrier. ias.ac.inresearchgate.net Consequently, intermolecular proton transfer mechanisms, often mediated by solvent molecules or through self-association into dimers, are generally more favorable. nih.govias.ac.in

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is not random; it is governed by subtle electronic and environmental effects.

Substituent Effects: The nature and position of substituents on the pyrazole ring play a pivotal role in determining the stability of the tautomers. nih.govresearchgate.net Theoretical and experimental studies have established clear trends:

Electron-donating groups (EDGs) , such as -F and -OH, tend to stabilize the tautomer where the proton is on the nitrogen atom adjacent to the substituent (the N2-H tautomer, often referred to as the 5-substituted tautomer). researchgate.net Conversely, electron-donating groups like alkyls often result in a tautomeric equilibrium where both forms are present. nih.gov

Electron-withdrawing groups (EWGs) , such as -COOH, -CFO, and -NO2, favor the tautomer where the proton is on the nitrogen atom further from the substituent (the N1-H tautomer, or 3-substituted tautomer). researchgate.netmdpi.com This preference is particularly strong for π-acceptor substituents, which are stabilized when conjugated with the N1 atom. nih.gov

A computational study on a library of 150 pyrazole derivatives established a relationship where electron-donating groups generally prefer the C3 position. nih.gov The presence of a substituent at the C4 position can, however, slightly alter these preferences, sometimes even causing an inversion of the typical ratio. nih.gov

| Substituent Type at C3/C5 | Favored Tautomer | Rationale | Example Substituents |

|---|---|---|---|

| Strong Electron-Withdrawing (π-acceptor) | 3-Substituted (N1-H) | Stabilization through conjugation with the N1 atom. nih.gov | -NO2, -COOH researchgate.netmdpi.com |

| Strong Electron-Donating | 5-Substituted (N2-H) | Stabilization of the adjacent protonated nitrogen. researchgate.net | -F, -OH researchgate.net |

| Alkyl Groups | Tautomeric Equilibrium | Both tautomers are often present in solution. nih.gov | -CH3mdpi.com |

| Amino Group | Equilibrium Sensitive to Environment | In the gas phase, the 3-amino tautomer is more stable. researchgate.net In DMSO solution, an equilibrium may be observed. mdpi.comnih.gov | -NH2researchgate.netmdpi.com |

Solvent and Temperature Effects: The surrounding medium significantly impacts the tautomeric balance. In the solid state, a single tautomer, usually the most stable one, is typically observed. nih.govfu-berlin.de In solution, however, the situation is more complex. The rate of proton exchange between the two nitrogen atoms is often very rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.govresearchgate.net

To resolve these individual signals and determine the tautomeric ratio, low-temperature NMR studies are often necessary to slow the interconversion rate. nih.govfu-berlin.de The choice of solvent is also critical. Dipolar aprotic solvents can decrease the rate of tautomeric interconversion. nih.gov For instance, in nonpolar solvents like CDCl₃, pyrazoles may self-associate into dimers, while in polar solvents like DMSO, they tend to exist as monomers hydrogen-bonded to the solvent. fu-berlin.demdpi.com The polarity of the environment can shift the equilibrium; for 3(5)-amino-5(3)-ester/amide pyrazoles, a tautomeric equilibrium was observed in DMSO, but not in less polar chloroform or more polar methanol. mdpi.comnih.gov

Proton Transfer Mechanisms

The migration of the proton between the annular nitrogen atoms is characterized by significant activation energies, making spontaneous transfer difficult.

Intramolecular Proton Transfer: Direct transfer of a proton from one nitrogen to the adjacent one within the same molecule is an energetically demanding process. Computational studies have calculated the activation energies for this intramolecular migration to be in the range of 45.7 to 55.5 kcal/mol, confirming it as a high-energy pathway. nih.govias.ac.inresearchgate.net

Intermolecular and Assisted Proton Transfer: To circumvent the high energy barrier of the intramolecular path, pyrazoles utilize intermolecular mechanisms. These pathways are significantly lower in energy.

Dimer Double Proton Transfer: Pyrazoles can form hydrogen-bonded dimers. Within this dimeric structure, a concerted double proton transfer can occur, where both protons are exchanged simultaneously between the two molecules. This mechanism has a much lower activation energy, calculated to be in the range of 17.02–19.36 kcal/mol. ias.ac.in

Solvent-Assisted Transfer: Molecules capable of forming hydrogen bonds, such as water or ammonia (B1221849), can act as a bridge or relay system to facilitate proton transfer. nih.govias.ac.in A single water molecule can lower the activation energy, but computational studies indicate that a bridge formed by two water molecules is the most effective, creating a stabilized interaction between the pyrazole nitrogens and the water molecules. nih.gov

| Proton Transfer Mechanism | Calculated Activation Energy (kcal/mol) | Notes |

|---|---|---|

| Intramolecular Single Proton Transfer | 45.7 - 53.96 | Energetically unfavorable pathway. ias.ac.in |

| Intermolecular Double Proton Transfer (Dimer) | 17.02 - 19.36 | Occurs within a self-associated pyrazole dimer. ias.ac.in |

| Water-Assisted Proton Transfer | 26.62 - 31.78 | A single water molecule acts as a proton shuttle. ias.ac.in The optimal condition involves two water molecules. nih.gov |

| Ammonia-Assisted Proton Transfer | 17.25 - 22.46 | Ammonia serves as a proton relay, similar to water. ias.ac.in |

In specialized systems, such as 5-(2-pyridyl)-1H-pyrazoles, an excited-state intramolecular proton transfer (ESIPT) can be observed. nih.govbohrium.com In these cases, upon photoexcitation, the proton is transferred within the five-membered hydrogen-bonding system, leading to a dual fluorescence phenomenon. bohrium.com This process, however, is distinct from the ground-state tautomerism typically discussed.

Investigative Methods

A combination of experimental and computational techniques is employed to study these dynamic systems.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This is a primary tool for studying tautomerism in solution. nih.govmdpi.com Differences in the chemical shifts of C3 and C5 are indicative of the tautomeric preference. nih.gov At room temperature, broad or coalesced signals for these carbons often signify a rapid equilibrium, while low-temperature measurements can "freeze out" the individual tautomers. nih.govfu-berlin.de

X-ray Crystallography: This technique provides definitive structural information, but only for the tautomeric form present in the solid crystalline state. mdpi.comnih.govfu-berlin.de

FT-IR Spectroscopy: Can be used to observe equilibria in solution, which may be related to conformational changes of substituents as well as tautomerism. mdpi.comnih.gov

Computational Chemistry: Methods like Density Functional Theory (DFT) and ab initio calculations are invaluable for determining the relative stabilities (energies) of different tautomers and calculating the activation energy barriers for various proton transfer pathways. nih.govias.ac.inresearchgate.net These theoretical predictions often show strong agreement with experimental results. mdpi.com

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the concerted application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of the proton and carbon skeletons of 4-chloro-1-ethyl-1H-pyrazole can be achieved, providing insights into connectivity and spatial proximities.

¹H NMR Spectroscopic Characterization

For this compound, one would anticipate two distinct singlets for the pyrazole (B372694) ring protons, H-3 and H-5. The ethyl group would present as a quartet for the methylene (-CH₂-) protons, deshielded by the adjacent nitrogen atom, and a triplet for the methyl (-CH₃) protons, consistent with an A₂B₃ spin system. The integration of these signals would correspond to a 1:1:2:3 ratio, confirming the proton count for each distinct environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-3 (pyrazole) | ~7.5-7.7 | Singlet | N/A |

| H-5 (pyrazole) | ~7.4-7.6 | Singlet | N/A |

| -CH₂- (ethyl) | ~4.0-4.3 | Quartet | ~7 Hz |

| -CH₃ (ethyl) | ~1.3-1.5 | Triplet | ~7 Hz |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. Based on data from analogous compounds, the carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum. In 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons C-3, C-4, and C-5 are found at approximately 137.9, 110.7, and 125.8 ppm, respectively. rsc.org

For this compound, the C-4 carbon, directly attached to the electronegative chlorine atom, would be significantly shielded. The C-3 and C-5 carbons would appear at lower fields. The ethyl group carbons would be observed in the aliphatic region, with the methylene carbon appearing more downfield than the methyl carbon due to its proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole) | ~138-140 |

| C-4 (pyrazole) | ~110-112 |

| C-5 (pyrazole) | ~125-127 |

| -CH₂- (ethyl) | ~45-50 |

| -CH₃ (ethyl) | ~14-16 |

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity Analysis (e.g., NOESY)

While no specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for this compound has been reported, this technique would be invaluable for confirming the regiochemistry of the ethyl substitution. A NOESY experiment would reveal through-space correlations between the protons of the ethyl group and the protons on the pyrazole ring. Specifically, a cross-peak between the methylene protons of the ethyl group and the H-5 proton of the pyrazole ring would definitively establish the N-1 substitution pattern. Such an observation would provide unambiguous evidence for the proposed structure, distinguishing it from the N-2 substituted isomer.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Identification and Assignment of Characteristic Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands.

The aromatic C-H stretching vibrations of the pyrazole ring would typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring are expected to produce characteristic bands in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be visible in the 2980-2850 cm⁻¹ region. Furthermore, the C-H bending vibrations of the ethyl group would be found around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). A study on a series of 4-halogenated-1H-pyrazoles showed that the N-H stretching frequency is sensitive to the halogen substituent, although this would not be present in the N-ethylated target compound. mdpi.com

Table 3: Predicted Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C / C=N Stretch (ring) | 1600-1400 |

| C-H Bend (aliphatic) | ~1465 and ~1380 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS) for Molecular Ion Verification and Diagnostic Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₇ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization would likely involve the loss of the ethyl group ([M-29]⁺) and potentially the loss of a chlorine atom ([M-35]⁺). Further fragmentation of the pyrazole ring could also occur, leading to smaller, characteristic fragment ions. Analysis of the high-resolution mass spectrum would allow for the determination of the elemental composition of the molecular ion and its fragments, providing further confirmation of the compound's identity. While specific fragmentation data for this compound is not available, analysis of related structures such as 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine shows a prominent [M+H]⁺ peak in ESI-MS. uni.lu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Interpretation |

| [C₅H₇³⁵ClN₂]⁺ | 130 | Molecular Ion ([M]⁺) |

| [C₅H₇³⁷ClN₂]⁺ | 132 | Isotopic Molecular Ion ([M+2]⁺) |

| [C₃H₂ClN₂]⁺ | 101 | Loss of ethyl group ([M-C₂H₅]⁺) |

| [C₅H₇N₂]⁺ | 95 | Loss of chlorine atom ([M-Cl]⁺) |

X-ray Crystallography for Definitive Solid-State Structure Determination of 4-chloro-1H-pyrazole

The crystal structure of 4-chloro-1H-pyrazole has been determined through low-temperature X-ray diffraction. researchgate.net This analysis revealed that the compound crystallizes in the orthorhombic space group Pnma and is isostructural with its bromo analogue, 4-bromo-1H-pyrazole. researchgate.netchemchart.com

A key feature of the solid-state structure of 4-chloro-1H-pyrazole is the formation of a trimeric molecular assembly. researchgate.net This arrangement is a result of intermolecular N—H···N hydrogen bonding. researchgate.net The asymmetric unit of the crystal contains one and a half molecules, with one molecule being bisected by a mirror plane. researchgate.net This crystallographic feature leads to a disorder of the N—H proton over two positions, each with 50% occupancy. researchgate.net

| Crystallographic Data for 4-chloro-1H-pyrazole | |

| Parameter | Value |

| Empirical Formula | C₃H₃ClN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Temperature | 170 K |

| Special Features | Isostructural with 4-bromo-1H-pyrazole, Forms trimeric H-bonded assemblies |

This data is for 4-chloro-1H-pyrazole and is intended for comparative purposes only, as no data is available for this compound.

The dominant intermolecular interaction governing the crystal packing of 4-chloro-1H-pyrazole is hydrogen bonding. Specifically, N—H···N hydrogen bonds link the pyrazole molecules into trimeric units. researchgate.netchemchart.com The N···N distances in these hydrogen-bonded assemblies are in agreement with those observed in other pyrazole structures. researchgate.net

When viewed along the b-axis, the packing of 4-chloro-1H-pyrazole molecules arranges into a herringbone motif. Notably, the structure does not exhibit any π-stacking interactions. researchgate.net The formation of these supramolecular assemblies is a common feature in pyrazoles and is influenced by the substituents on the ring. researchgate.netchemchart.com For instance, both 4-chloro- and 4-bromo-1H-pyrazole form these trimeric motifs, whereas the 4-fluoro and 4-iodo analogues form catemeric (chain-like) structures. chemchart.commdpi.com

There is no published Hirshfeld surface analysis for This compound .

For related pyrazole compounds, Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts. For example, in a study of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, the analysis showed that H···H (43.3%), Cl···H/H···Cl (22.1%), and O···H/H···O (18.7%) interactions were the most significant contributors to the crystal packing. In another complex pyrazole derivative, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, the primary contributions were from H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions. researchgate.netaablocks.com This type of analysis would be essential to fully understand the packing forces in this compound, were the crystallographic data to become available.

Report on the Availability of Computational Chemistry Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there are no specific published computational or quantum chemical studies for the compound This compound .

The performed searches aimed to locate data pertaining to the following analytical methods as requested:

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization and Conformational Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Ab Initio and Semi-Empirical Method Applications

While extensive research exists for related pyrazole derivatives, such as 4-chloro-1H-pyrazole, the specific data for the 1-ethyl substituted variant is not present in the indexed scientific literature.

It is not possible to generate an article with detailed, scientifically accurate research findings and data tables focusing solely on the computational chemistry of “this compound” as this information does not appear to be publicly available.

Proposed Alternative:

To fulfill the user's request for an article structured around the provided computational chemistry outline, it is proposed that the content be generated using data from the closely related and well-documented compound, 4-chloro-1H-pyrazole . This approach would allow for a thorough and scientifically accurate discussion of each requested topic (DFT, HOMO-LUMO, MEP, NBO, etc.), complete with relevant data tables, while clearly noting that the data pertains to this parent compound and not the specific ethyl-substituted derivative.

Structure Reactivity and Structure Property Relationships

Influence of Halogen Substituents (e.g., Chlorine at C-4) on Electronic Properties and Reaction Pathways

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which typically occur at the C-4 position due to the ring's electronic nature. nih.gov The introduction of a chlorine atom at this position, as in 4-chloro-1-ethyl-1H-pyrazole, significantly modifies the ring's electronic properties and subsequent reactivity.

The chlorine atom is an electronegative substituent that exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the pyrazole ring towards further electrophilic substitution. However, this deactivation is less pronounced than that caused by strongly deactivating groups like nitro groups. mdpi.com The presence of chlorine at C-4 directs subsequent electrophilic attacks to other available positions on the ring, primarily C-3 or C-5.

Furthermore, the C-4 chloro substituent itself can participate in reactions. It can be a site for nucleophilic aromatic substitution, although this usually requires harsh conditions or activation by other electron-withdrawing groups. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, thereby expanding the synthetic utility of the pyrazole scaffold. nih.gov An X-ray crystallography study of a related compound, asciminib, which contains a pyrazole ring, demonstrated that a chlorine atom can form crucial Van der Waals interactions with target proteins, highlighting the role of halogens in molecular recognition. nih.gov

Table 1: Influence of C-4 Chlorine Substituent on Pyrazole Properties

| Property | Unsubstituted Pyrazole Ring | 4-Chloro-Substituted Pyrazole Ring |

|---|---|---|

| Electron Density | High, particularly at C-4. nih.gov | Reduced due to the electron-withdrawing nature of chlorine. |

| Reactivity towards Electrophiles | Highly reactive, substitution occurs at C-4. nih.gov | Deactivated; directs further substitution to C-3/C-5. |

| Acidity/Basicity | Amphoteric properties. nih.gov | Basicity of the pyridine-like nitrogen is reduced. |

| Synthetic Potential | Undergoes halogenation, nitration at C-4. nih.gov | Can participate in nucleophilic substitution or cross-coupling at C-4. nih.gov |

Role of N-Substitution (e.g., Ethyl Group at N-1) on Pyrazole Ring Characteristics and Regioselectivity

The substitution at the N-1 position with an ethyl group is a critical structural feature that profoundly influences the molecule's properties. In unsubstituted 1H-pyrazoles, the N-H proton can engage in tautomerism, and the molecule possesses both acidic (pyrrole-like NH) and basic (pyridine-like N) centers. nih.gov Alkylation at N-1, creating this compound, eliminates this tautomerism and the acidic proton.

This N-substitution has several consequences:

Loss of Amphoteric Character : The molecule is no longer amphoteric in the same way as its N-H counterpart; it is primarily a weak base due to the lone pair on the N-2 nitrogen.

Solubility : The ethyl group increases the lipophilicity of the molecule compared to its N-H analog, affecting its solubility in various solvents.

Regioselectivity : The synthesis of N-substituted pyrazoles like this one is a key step that defines the final structure. The alkylation of a pyrazole ring can potentially occur at either of the two nitrogen atoms, leading to isomeric products. google.com Achieving regioselective synthesis to isolate the desired N-1 isomer is a common challenge in pyrazole chemistry, often controlled by the choice of starting materials, catalysts, and reaction conditions. google.comnih.gov For instance, studies on the synthesis of related N-alkylated pyrazoles show that the reaction can yield mixtures of isomers, with the ratio depending on the solvent and reagents used. google.com

The presence of the N-1 ethyl group also sterically influences the reactivity of the adjacent C-5 position, potentially directing incoming reagents towards the C-3 position. Research on N-alkylated pyrazoles has shown that these substituents are crucial for modulating pharmacokinetic properties in drug discovery, such as improving potency while managing efflux rates. nih.gov

Impact of Additional Functional Groups on Chemical Transformations and Synthetic Utility

The this compound core is a versatile scaffold for further chemical transformations, allowing for the introduction of additional functional groups that enhance its synthetic utility. reachemchemicals.com The existing chloro and ethyl groups direct and influence these subsequent reactions.

A prominent example of such a transformation is the Vilsmeier-Haack reaction, which is widely used to introduce a formyl group (–CHO) onto electron-rich heterocyclic rings. mdpi.comrasayanjournal.co.in For this compound, this reaction would likely occur at the C-5 position, yielding this compound-5-carbaldehyde. This aldehyde is a valuable intermediate, as the formyl group can be readily converted into a wide array of other functionalities, such as carboxylic acids, oximes, or used in condensation reactions to build more complex molecular architectures. umich.edu

Other potential transformations include:

Nitration : Introducing a nitro group, a powerful electron-withdrawing group, can further modify the electronic properties. Nitration would be expected to occur at one of the available carbon positions (C-3 or C-5).

Metal-Catalyzed Cross-Coupling : As mentioned, the C-4 chlorine is a prime site for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to form new C-C, C-N, or C-O bonds.

Modification of the Ethyl Group : The ethyl chain itself can be functionalized, although this is generally more challenging than ring substitution.

The interplay between these functional groups is crucial; for example, the introduction of a strongly electron-withdrawing formyl group via the Vilsmeier-Haack reaction would further deactivate the ring but activate the formyl group itself for nucleophilic attack.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Potential Product | Synthetic Utility |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃ / DMF rasayanjournal.co.in | This compound-5-carbaldehyde | Intermediate for synthesis of pyrazolopyridines, pyrazolopyrimidines. mdpi.com |

| Nitration | HNO₃ / H₂SO₄ | Nitro-4-chloro-1-ethyl-1H-pyrazole | Precursor for energetic materials or amines via reduction. mdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-1-ethyl-1H-pyrazole | Construction of bi-aryl systems for medicinal chemistry. nih.gov |

| Hydrodechlorination | H₂, Pd/C | 1-ethyl-1H-pyrazole | Removal of the chloro group to access the unsubstituted C-4 position. |

Correlation between Molecular Structure and Chemical Functionality in Precursors for Advanced Materials

The specific structure of this compound makes it a promising precursor for advanced materials, particularly in fields like energetic materials and pharmaceuticals. mdpi.comnih.gov The correlation between its molecular features and potential functionality is direct and predictable.

In the context of energetic materials, nitrated pyrazoles are of significant interest due to their high heat of formation, thermal stability, and detonation performance. nih.gov The this compound scaffold could be a building block for such materials. The ethyl group is a key feature, as N-alkylation is a known strategy to create low-melting-point explosives (melt-cast explosives). mdpi.com The alkyl chain influences the melting point and physical state of the final compound. The chlorine at C-4 could be retained or replaced with an explosophoric group like a nitro (–NO₂) or azido (B1232118) (–N₃) group to enhance energetic properties.

Table 3: Correlation of Structural Features to Functionality in Advanced Materials

| Structural Feature | Property Conferred | Relevance to Advanced Materials |

|---|---|---|

| Pyrazole Ring | High nitrogen content, thermal stability, positive heat of formation. nih.gov | Core scaffold for high-energy density materials. |

| N-1 Ethyl Group | Lowers melting point, increases lipophilicity. mdpi.com | Useful for developing melt-castable explosives or modulating solubility in pharmaceutical precursors. |

| C-4 Chlorine Atom | Increases molecular density, provides a site for further functionalization. | Can be replaced by energetic groups (e.g., -NO₂) or used to tune crystal packing and density. nih.gov |

The combination of a stable aromatic core (pyrazole), a group to control physical properties (ethyl), and a reactive site for introducing functional groups (chloro) provides a versatile platform for designing molecules with tailored properties for specific applications in materials science.

Q & A

Q. What advancements in synthetic chemistry improve the scalability of pyrazole derivatives?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 3 hours → 30 minutes) with precise temperature control.

- Flow Chemistry : Enable continuous production using microreactors (e.g., Corning AFR).

- Catalysis : Use Pd(PPh) for Suzuki-Miyaura cross-coupling to introduce aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.